2,5-Dichloro-4-hydroxypyridine

Übersicht

Beschreibung

2,5-Dichloro-4-hydroxypyridine is a chemical compound that is part of the broader class of pyridines, which are heterocyclic aromatic organic compounds. Pyridines are known for their basicity and nucleophilic properties, which make them useful in various chemical reactions and as intermediates in the synthesis of numerous compounds, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyridine derivatives, including chlorinated and hydroxylated pyridines, can be achieved through various methods. For instance, the synthesis of 5-chloro-2,4-dihydroxypyridine, a related compound, has been described and involves the rearrangement of monobromo and monochloro derivatives of 2,4-dihydroxypyridine when heated with hydrobromic and hydrochloric acid . Additionally, a synthetic route to multi-substituted 2-aminopyridines has been developed through a [5C + 1N] annulation of 2,4-pentadienenitriles with hydroxylamine, which involves sequential intermolecular and intramolecular reactions .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a nitrogen atom within the aromatic ring, which significantly influences their chemical behavior. The structure of 2,4-dihydroxypyridine, for example, has been studied, and it has been determined that the predominant tautomeric structure in aqueous ethanol is that of 4-hydroxypyridone-2 . This tautomerism is also relevant for chlorinated derivatives, such as 5-chloro-2-hydroxypyridine, which exists mainly in the pyridone form in various solvents .

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions due to their nucleophilic and basic nature. The reactivity of halogen atoms in positions 3 and 5 of 2,4-dihydroxypyridine has been investigated, revealing that halogen atoms at position 3 can be replaced by hydrogen when heated with an aqueous solution of hydrobromic acid, while halogen atoms at position 5 can be replaced by hydrogen in the presence of a palladium catalyst . Furthermore, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and aqueous solutions of hydrobromic and hydrochloric acid has been examined .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. For example, the crystal and molecular structures of dimethyl-2,2'-bipyridyl complexes with chloranilic acid have been determined, and their hydrogen bonding patterns, phase transitions, and vibrations have been studied . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.

Wissenschaftliche Forschungsanwendungen

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3

- Application : This research involves the chlorination of hydroxypyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl3 . The procedure is solvent-free and involves heating in a sealed reactor at high temperatures using one equivalent of pyridine as base .

- Method : The procedure involves heating a hydroxy-containing substrate in equimolar POCl3 to reflux in the presence of an organic base . The process of quenching excess POCl3 in large scale needs safety attention due to the potential for latent exothermic events .

-

Utility of Pentachloropyridine in Organic Synthesis

- Application : Pentachloropyridine, a perhalogenated compound, finds broad applications in many fields of chemistry . It is used as a building block in the synthesis of chemically relevant organic compounds .

- Method : The reactivity of pentachloropyridine towards nucleophilic attack due to its electron-deficient nature allows for the displacement of all halogen atoms by nucleophiles . This enables the synthesis of mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds .

- Results : The use of pentachloropyridine in organic synthesis has been shown to be effective, but the specific results can vary greatly depending on the specific reaction conditions and the nature of the nucleophile .

-

Preparation of 2,6-Dimethyl-3,5-Dichloro-4-Hydroxypyridine

- Application : This is a specific application where 2,5-Dichloro-4-hydroxypyridine is used as a starting material for the synthesis of 2,6-Dimethyl-3,5-Dichloro-4-Hydroxypyridine .

- Method : The specific method of preparation is not detailed in the source, but it likely involves a series of organic reactions .

- Results : The end product is 2,6-Dimethyl-3,5-Dichloro-4-Hydroxypyridine , a compound that may have further applications in chemical synthesis .

-

Degradation of 3,5-Dichloro-2-Pyridone

- Application : Certain microorganisms are capable of degrading 3,5-dichloro-2-pyridone, a compound related to 2,5-Dichloro-4-hydroxypyridine . This has implications for environmental remediation and the biodegradation of pollutants .

- Method : The specific strain of microorganism is exposed to 3,5-dichloro-2-pyridone as a sole carbon and energy source . The organism then metabolizes the compound, breaking it down into simpler substances .

- Results : The microorganism was successful in degrading 3,5-dichloro-2-pyridone . This suggests potential applications in bioremediation and the treatment of pollution .

-

Ion-Exchange Resin Fluorinating Agent

- Application : 2,5-Dichloro-4-hydroxypyridine is used in the preparation of an ion-exchange resin fluorinating agent . This agent is used in the fluorination of organic compounds .

- Method : The specific method of preparation is not detailed in the source, but it likely involves a series of chemical reactions .

- Results : The end product is an ion-exchange resin fluorinating agent , which can be used for the fluorination of various organic compounds .

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides

- Application : This research involves the chlorination of hydroxypyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl3 . The procedure is solvent-free and involves heating in a sealed reactor at high temperatures .

- Method : The procedure involves heating a hydroxy-containing substrate in equimolar POCl3 to reflux . The process of quenching excess POCl3 in large scale needs safety attention due to the potential for latent exothermic events .

Safety And Hazards

The safety data sheet for 2,5-Dichloro-4-hydroxypyridine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name |

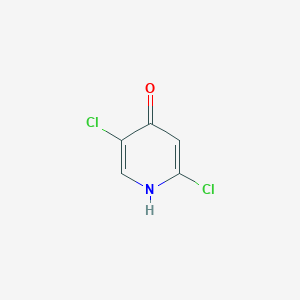

2,5-dichloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKYZTVQNJPAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955928 | |

| Record name | 2,5-Dichloropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-4-hydroxypyridine | |

CAS RN |

847664-65-7, 343781-57-7 | |

| Record name | 2,5-Dichloro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847664-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343781-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-4-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)

![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)

![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)

![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)

![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)